Cyclophellitol aziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

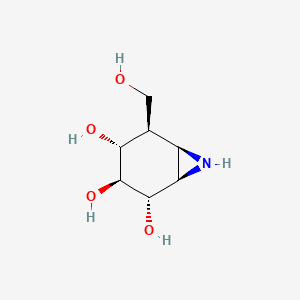

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(1R,2S,3S,4R,5R,6R)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1 |

InChI Key |

GPIFFOGPRPKRHS-DRYVTRLFSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]2[C@@H](N2)[C@@H]([C@H]([C@@H]1O)O)O)O |

Canonical SMILES |

C(C1C2C(N2)C(C(C1O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cyclophellitol Aziridine: A Technical Guide

Cyclophellitol and its derivatives represent a class of potent, mechanism-based covalent inhibitors of retaining glycosidases. The introduction of an aziridine ring to the cyclophellitol scaffold yields a highly reactive compound that has become an invaluable tool for studying enzyme function and for the development of therapeutic agents. This guide provides an in-depth analysis of the mechanism of action of cyclophellitol aziridine, tailored for researchers, scientists, and drug development professionals.

The Covalent Inhibition Mechanism

This compound acts as an irreversible inhibitor of retaining β-glucosidases by forming a stable covalent bond with the enzyme's catalytic nucleophile. The mechanism is a sophisticated interplay of substrate mimicry and chemical reactivity, which can be broken down into the following steps:

-

Active Site Recognition: The cyclophellitol core structure mimics the natural carbohydrate substrate of the enzyme. This allows the inhibitor to be recognized and bind to the enzyme's active site with high affinity.

-

Protonation of the Aziridine Ring: The enzyme's catalytic acid/base residue, which is responsible for protonating the glycosidic bond of the natural substrate, protonates the nitrogen atom of the aziridine ring. This step is crucial as it activates the aziridine for nucleophilic attack by transforming the nitrogen into a better leaving group.

-

Nucleophilic Attack and Covalent Adduct Formation: The activated, protonated aziridinium ion is highly electrophilic. The enzyme's catalytic nucleophile, typically the carboxylate side chain of a glutamate or aspartate residue, performs a nucleophilic attack on one of the carbon atoms of the aziridine ring. This attack opens the strained three-membered ring and results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme.

-

Irreversible Inactivation: The resulting covalent adduct is highly stable, rendering the enzyme catalytically inactive. The rate of this inactivation is a key parameter in determining the inhibitor's potency.

The following diagram illustrates this covalent inhibition pathway:

Figure 1: Mechanism of covalent inhibition of retaining β-glucosidases by this compound.

Quantitative Analysis of Inhibition

The potency of this compound and its derivatives is typically quantified by determining their inhibition constants (Ki) and rates of inactivation (kinact). The second-order rate constant (kinact/Ki) is often used as a measure of the inhibitor's efficiency. The table below summarizes key quantitative data for this compound and related compounds against various retaining β-glucosidases.

| Enzyme Target | Inhibitor | IC50 (nM) | kinact (min-1) | Ki (μM) | kinact/Ki (M-1s-1) |

| Human Glucocerebrosidase (GBA1) | This compound | 15 | - | - | 1.1 x 106 |

| Aspergillus wentii β-glucosidase | This compound | - | 0.44 | 1.1 | 6,700 |

| Agrobacterium sp. β-glucosidase | This compound | - | 0.35 | 1.0 | 5,800 |

Note: Data is compiled from various sources. Experimental conditions may vary.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Inhibition Kinetics

A typical workflow for assessing the inhibitory potential of this compound is as follows:

Figure 2: Workflow for kinetic analysis of enzyme inhibition.

Protocol for Determination of IC50:

-

Enzyme Solution: Prepare a solution of the target β-glucosidase in a suitable buffer (e.g., 100 mM citrate/phosphate buffer, pH 5.5).

-

Inhibitor Solutions: Prepare serial dilutions of this compound in the same buffer.

-

Incubation: In a 96-well plate, mix the enzyme solution with the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader. The slope of the linear portion of the progress curve represents the reaction velocity.

-

Data Analysis: Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Covalent Modification

To confirm the formation of a covalent adduct, mass spectrometry is employed.

-

Incubation: Incubate the target enzyme with an excess of this compound to ensure complete labeling.

-

Sample Preparation: Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography. The protein sample can then be denatured and digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data for peptides whose mass has increased by the molecular weight of the this compound molecule. The fragmentation pattern of the modified peptide in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified, which should be the catalytic nucleophile.

Structural Basis of Inhibition

X-ray crystallography studies of β-glucosidases in complex with this compound have provided atomic-level insights into the inhibitory mechanism. These studies have confirmed that the inhibitor binds in the active site, mimicking the conformation of the natural substrate. The crystal structures clearly show the covalent bond formed between the catalytic nucleophile (e.g., a glutamate residue) and a carbon atom of the opened aziridine ring of the inhibitor. These structural data are invaluable for understanding the specific interactions that contribute to the inhibitor's high affinity and for guiding the design of new, more potent, and selective inhibitors.

Conclusion

This compound is a powerful tool in the study of retaining β-glucosidases due to its well-defined, covalent mechanism of action. By mimicking the natural substrate and utilizing the enzyme's own catalytic machinery for activation, it achieves high potency and specificity. The combination of kinetic, mass spectrometric, and structural studies has provided a comprehensive understanding of its inhibitory mechanism, paving the way for its use as a chemical probe in activity-based protein profiling and as a scaffold for the development of novel therapeutics for diseases such as Gaucher disease, where the activity of a retaining β-glucosidase is compromised.

Cyclophellitol Aziridine: A Covalent Glycosidase Inhibitor for Research and Drug Development

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclophellitol and its aziridine analogue are potent, mechanism-based covalent inhibitors of retaining β-glucosidases.[1][2] By mimicking the transition state of the natural substrate, these molecules form a stable, irreversible covalent bond with the catalytic nucleophile in the enzyme's active site, leading to inactivation.[3][4][5] This unique mechanism of action has positioned cyclophellitol aziridines as invaluable tools in chemical biology and drug discovery. They are extensively used as activity-based probes (ABPs) to visualize and profile glycosidases in complex biological samples, aiding in the study of diseases such as Gaucher disease, where the activity of the β-glucosidase GBA1 is deficient.[6][7][8][9] This guide provides a comprehensive overview of cyclophellitol aziridine, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its applications in biomedical research.

Mechanism of Covalent Inhibition

Retaining β-glucosidases catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate.[10] this compound leverages this mechanism for its inhibitory action. The molecule is designed to resemble the transition state conformation of the substrate, allowing it to bind tightly within the active site.[2][3]

Once positioned, the catalytic nucleophile of the enzyme, typically a glutamate or aspartate residue, attacks the electrophilic carbon of the aziridine ring. This nucleophilic attack results in the opening of the strained three-membered ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[3][11] This covalent modification is essentially irreversible, leading to the permanent inactivation of the enzyme. The high selectivity and potency of cyclophellitol aziridines stem from their ability to specifically target the active site of retaining glycosidases.[12]

Below is a diagram illustrating the covalent inhibition mechanism of a retaining β-glucosidase by this compound.

Caption: Covalent inhibition of a retaining β-glucosidase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogues has been quantified against several human retaining β-glucosidases, including GBA1 (associated with Gaucher disease), GBA2, and GBA3. The following tables summarize the available IC50 values, providing a comparative overview of their efficacy.

Table 1: IC50 Values of Deoxygenated Cyclophellitol Aziridines against Human Retaining β-Glucosidases [6]

| Compound | Target Enzyme | IC50 (nM) |

| 4-deoxy (4) | rhGBA1 | >10,000 |

| GBA2 | 160 | |

| GBA3 | 290 | |

| 2,4-dideoxy (5) | rhGBA1 | >10,000 |

| GBA2 | 50 | |

| GBA3 | 140 | |

| 3,6-dideoxy (53) | rhGBA1 | 2 |

| GBA2 | >10,000 | |

| GBA3 | >10,000 |

Data from in vitro profiling with a 30-minute incubation time.[6]

Table 2: Kinetic Constants for Cyclophellitol Analogues against Various Glycosidases [13]

| Compound | Target Enzyme | Ki (µM) | ki (min⁻¹) |

| (1R,6S)-diastereoisomer | Brewer's yeast α-D-glucosidase | 26.9 | 0.401 |

| (1R,2S,6S)-diastereoisomer | Jack bean α-D-mannosidase | 120 | 2.85 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that often starts from a readily available chiral precursor. While various synthetic routes have been developed, a common strategy involves the key step of introducing the aziridine ring onto a cyclitol backbone.[7][14][15]

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Steps (based on literature descriptions): [7][15]

-

Iodocyclization: A key step often involves the iodocyclization of an imidate precursor to introduce nitrogen to the top face of the alkene.

-

Hydrolysis and Ring Formation: Subsequent hydrolysis of the resulting iminal is followed by an intramolecular displacement of the iodine to form the aziridine ring.

-

Deprotection: Protecting groups, such as benzyl ethers, are removed in the final step, often via a Birch reduction, to yield the final this compound.

For activity-based probes, the aziridine nitrogen can be further functionalized with reporter tags like fluorophores (e.g., BODIPY, Cy5) or biotin through N-alkylation or N-acylation reactions.[6][11][12]

Glycosidase Inhibition Assay

The inhibitory activity of this compound derivatives is typically assessed using in vitro fluorogenic substrate assays.

Generalized Protocol: [6]

-

Enzyme Preparation: Recombinant human glycosidases (e.g., rhGBA1) or lysates from cells overexpressing the target enzyme (e.g., GBA2, GBA3) are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the this compound inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) and pH.

-

Substrate Addition: A fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) is added to the mixture to initiate the enzymatic reaction.

-

Fluorescence Measurement: The reaction is allowed to proceed for a set time, after which it is quenched. The fluorescence of the released product (e.g., 4-methylumbelliferone) is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical glycosidase inhibition assay.

Applications in Research and Drug Development

Activity-Based Protein Profiling (ABPP)

Cyclophellitol aziridines functionalized with reporter tags are powerful activity-based probes (ABPs).[16][17] These probes allow for the visualization and identification of active glycosidases in complex biological samples such as cell lysates and tissues.[11][18] ABPP with this compound probes has been instrumental in profiling the activity of human retaining β-glucosidases and has aided in the discovery of enzymes involved in biomass processing.[6][7]

Study of Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the GBA1 enzyme.[8][9] Cyclophellitol-derived ABPs have been crucial in studying this disease by enabling the quantification of active GBA1 levels in patient-derived cells.[7] This information is vital for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions such as enzyme replacement therapy and pharmacological chaperone therapy.[19][20]

Therapeutic Potential

The potent and selective inhibitory properties of cyclophellitol derivatives make them interesting candidates for therapeutic development. While the irreversible nature of their inhibition presents challenges, their ability to modulate glycosidase activity is of significant interest. For instance, in the context of certain viral infections, inhibition of host glycosidases can interfere with viral glycoprotein processing, a critical step in the viral life cycle.[21] Furthermore, the development of selective inhibitors for different glycosidases, such as GBA2 and GBA3, could open up new avenues for treating a range of diseases where these enzymes are implicated.[6]

Conclusion

This compound and its derivatives represent a versatile and powerful class of covalent glycosidase inhibitors. Their mechanism-based action provides high potency and selectivity, making them indispensable tools for researchers in glycobiology. From elucidating fundamental enzymatic mechanisms to profiling enzyme activity in disease states and serving as leads for drug discovery, the applications of cyclophellitol aziridines continue to expand. This technical guide provides a foundational understanding of these important molecules, highlighting their significance and potential to drive future innovations in science and medicine.

References

- 1. Exploring functional cyclophellitol analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacotherapy of Gaucher Disease: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. research.rug.nl [research.rug.nl]

- 13. Kinetic studies on cyclophellitol analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucocerebrosidase enhancers for selected Gaucher disease genotypes by modification of α-1-C-substituted imino-D-xylitols (DIXs) by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

The discovery and synthesis of cyclophellitol aziridine.

An In-depth Technical Guide to the Discovery and Synthesis of Cyclophellitol Aziridine

Introduction

Cyclophellitol is a naturally occurring, potent, mechanism-based irreversible inhibitor of retaining β-glucosidases.[1] Its synthetic analogue, this compound, extends this inhibitory activity and serves as a versatile scaffold for the development of chemical tools to study enzyme function.[1][2] Both cyclitol epoxides and aziridines are powerful and selective irreversible inhibitors of retaining glycosidases.[3] These compounds mimic the transition state of the glycosidic bond cleavage reaction, leading to the formation of a stable covalent adduct with the enzyme's catalytic nucleophile.[4] This unique mechanism of action has established cyclophellitol aziridines as crucial molecules in the field of glycobiology, particularly for the design of activity-based probes (ABPs) used for profiling glycosidase activity in complex biological systems.[5][6]

Mechanism of Action: Covalent Inhibition of Retaining Glycosidases

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds via a Koshland double-displacement mechanism, which involves the formation of a transient covalent enzyme-substrate intermediate.[1] Cyclophellitol and its aziridine analogue exploit this mechanism.[1] They are designed to resemble the strained 4H3 conformation that the substrate adopts in the transition state.[4] Upon binding to the enzyme's active site, the catalytic nucleophile (typically an aspartate or glutamate residue) attacks the electrophilic carbon of the aziridine ring.[4][7] This attack opens the strained ring and results in the formation of a stable, covalent enzyme-inhibitor adduct, leading to irreversible inactivation of the enzyme.[4][8]

Synthesis of this compound

The synthesis of this compound is a complex, multi-step process that requires precise stereochemical control. Various synthetic routes have been developed, often starting from readily available carbohydrates like D-xylose or employing cyclohexene precursors.[3][5] A common strategy involves the stereoselective aziridination of a functionalized cyclohexene. Key methods include the intramolecular cyclization of an amino alcohol derivative or the ring-opening of a corresponding epoxide with an azide followed by reductive cyclization.[5]

One effective methodology relies on an intramolecular iodo-imination followed by intramolecular substitution to form the aziridine ring with high stereocontrol.[9] This avoids the formation of unwanted stereoisomers and is a key step in producing the biologically active compound.

Quantitative Inhibitory Activity

This compound and its derivatives are potent inhibitors of various retaining glycosidases. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These compounds have shown high potency against human retaining β-glucosidases, including GBA1, GBA2, and GBA3.[5] The inhibitory profile can be modulated by altering the stereochemistry or by adding substituents to the cyclitol ring or the aziridine nitrogen.[5][10]

| Compound | Target Enzyme | Potency / Inhibition Constant | Reference |

| This compound (β-glucose configured) | Human GBA1 (Glucosylceramidase) | Potent Inhibitor | [4] |

| This compound (β-glucose configured) | Human GBA2 | Potent Inhibitor | [4] |

| This compound (β-glucose configured) | Human GBA3 | Potent Inhibitor | [5] |

| 1,6-epi-Cyclophellitol Aziridine (α-glucose configured) | Human GAA (Acid α-glucosidase) | Potent Inhibitor (IC₅₀ = 82 nM for a related cyclosulfate) | [4] |

| 1,6-epi-Cyclophellitol Aziridine (α-glucose configured) | Human GANAB (Neutral α-glucosidase) | Potent Inhibitor (IC₅₀ = 29 nM for a related cyclosulfate) | [4] |

| This compound (β-glucose configured) | Human GAA (Acid α-glucosidase) | Competitive Inhibition (Kᵢ = 9.6 μM) | [4] |

| 1,6-epi-Cyclophellitol Aziridine (α-glucose configured) | Human GBA1 (Glucosylceramidase) | Competitive Inhibition (Kᵢ = 6.8 μM) | [4] |

| β-l-arabinofuranosyl this compound | rHypBA1 (β-l-arabinofuranosidase) | kᵢₙₐ꜀ₜ/Kᵢ = 2000 ± 200 M⁻¹s⁻¹ | [11] |

| β-l-arabinofuranosyl this compound | rBtGH146 (β-l-arabinofuranosidase) | kᵢₙₐ꜀ₜ/Kᵢ = 13000 ± 1000 M⁻¹s⁻¹ | [11] |

Experimental Protocols

General Synthesis of Glucose-Configured 3-Deoxy-β-Aziridines

This protocol outlines a representative synthesis for a modified this compound, adapted from published methodologies.[5]

-

Step 1: Azide Ring Opening: An epoxide precursor (e.g., 3-deoxycyclophellitol epoxide) is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) and lithium perchlorate (LiClO₄) are added, and the mixture is heated to approximately 95 °C. The reaction proceeds via nucleophilic attack of the azide on the epoxide, yielding a mixture of azido-alcohol regioisomers.

-

Step 2: Reductive Ring Closure (Staudinger Reaction): The resulting azido-alcohols are dissolved in acetonitrile (MeCN). Polymer-bound triphenylphosphine (PPh₃) is added, and the mixture is heated to 60 °C. This effects a Staudinger reaction, where the azide is reduced and intramolecularly cyclizes to form the aziridine ring. The product is purified by chromatography.

-

Step 3: N-Alkylation for Probe Synthesis (Optional): To the purified aziridine in dichloromethane (DCM), an alkylating agent (e.g., 8-azido-1-octanol triflate) and a non-nucleophilic base such as diisopropylethylamine (DiPEA) are added. The reaction introduces a linker to the aziridine nitrogen, which can be further modified with reporter tags (fluorophores, biotin).[5][12]

-

Step 4: Deprotection: Any protecting groups used during the synthesis (e.g., benzyl ethers) are removed. A common method is Birch reduction using liquid ammonia and lithium metal at low temperatures (e.g., -70 °C to -55 °C), yielding the final deprotected this compound derivative.[5][13]

Enzyme Inhibition Kinetics Assay

This protocol is a generalized method for determining the rate of irreversible inhibition of a target glycosidase.[7][11]

-

Materials:

-

Target enzyme (e.g., recombinant human GBA1) at a known concentration (e.g., 20 µg/mL).

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

This compound inhibitor solution at various concentrations.

-

Chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl-β-D-glucopyranoside).

-

96-well plate and plate reader.

-

-

Procedure:

-

Prepare a working solution of the enzyme in the assay buffer.

-

Pre-warm the enzyme solution and inhibitor solutions (at various concentrations) to 37 °C.

-

To initiate the inhibition reaction, mix equal volumes of the enzyme solution and an inhibitor solution in a microcentrifuge tube. Incubate at 37 °C.

-

At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 7.5 µL) from the inactivation mixture.

-

Immediately dilute the aliquot into a well of the 96-well plate containing a pre-warmed solution of the substrate in assay buffer. The dilution effectively stops the inactivation process.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using the plate reader.

-

The residual enzyme activity at each time point is calculated from the initial rate of the hydrolysis reaction.

-

Plot the natural logarithm of the residual enzyme activity against the incubation time. The slope of this plot gives the pseudo-first-order rate constant (kₒₑₛ) for inactivation at that inhibitor concentration.

-

The second-order rate constant for inactivation (kᵢₙₐ꜀ₜ/Kᵢ) can be determined by plotting kₒₑₛ against the inhibitor concentration.

-

Conclusion and Applications

The discovery of cyclophellitol and the subsequent development of its aziridine analogue have provided powerful chemical tools for probing the function of retaining glycosidases.[2] These mechanism-based inhibitors are not only valuable for fundamental research into enzyme mechanisms but also serve as foundational scaffolds for creating sophisticated activity-based probes.[8][14] By attaching reporter tags such as fluorophores or biotin to the this compound core, researchers can visualize active enzymes in cell lysates, tissues, and even living organisms, a technique known as Activity-Based Protein Profiling (ABPP).[2][7] This has profound implications for diagnosing diseases associated with glycosidase malfunction, such as lysosomal storage disorders, and for the discovery of new therapeutic agents.[5][12] The continued synthesis and evaluation of novel cyclophellitol analogues promise to further expand our understanding of the complex roles of glycosidases in health and disease.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. β-l-Arabinofurano-cyclitol Aziridines Are Covalent Broad-Spectrum Inhibitors and Activity-Based Probes for Retaining β-l-Arabinofuranosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Exploring functional cyclophellitol analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Direct Stereoselective Aziridination of Cyclohexenols with 3‐Amino‐2‐(trifluoromethyl)quinazolin‐4(3H)‐one in the Synthesis of Cyclitol Aziridine Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Cyclophellitol Aziridine in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophellitol, a naturally occurring cyclitol epoxide, and its synthetic nitrogen analog, cyclophellitol aziridine, have emerged as powerful and highly selective mechanism-based inhibitors of retaining glycosidases.[1][2] These enzymes are crucial for a vast array of biological processes, and their malfunction is implicated in numerous diseases, including lysosomal storage disorders like Gaucher disease, neurodegenerative conditions, and cancer.[3] The unique properties of this compound have positioned it as an invaluable tool in chemical biology, particularly as a versatile scaffold for the development of activity-based probes (ABPs). These probes enable the specific detection, identification, and functional characterization of glycosidases within complex biological systems.[4] This guide provides an in-depth exploration of this compound's mechanism, its applications in chemical biology, and the experimental protocols for its use.

Mechanism of Action: Covalent and Irreversible Inhibition

The inhibitory prowess of this compound lies in its ability to mimic the transition state of the natural substrate of retaining glycosidases.[5] These enzymes operate via a Koshland double-displacement mechanism, which involves the formation of a transient covalent glycosyl-enzyme intermediate.[1][6]

The mechanism unfolds as follows:

-

Transition State Mimicry: this compound adopts a half-chair conformation that closely resembles the oxocarbenium ion-like transition state of the glycosidic bond cleavage.[5]

-

Nucleophilic Attack: Upon binding to the enzyme's active site, the catalytic nucleophile, typically a glutamate or aspartate residue, performs a nucleophilic attack on one of the electrophilic carbons of the strained aziridine ring.[5][6]

-

Covalent Adduct Formation: This attack results in the opening of the aziridine ring and the formation of a stable, covalent bond between the inhibitor and the enzyme.[2][5] This effectively and irreversibly inactivates the enzyme.

Mechanism of Covalent Inhibition by this compound.

Applications in Chemical Biology

The ability of this compound to covalently label the active site of retaining glycosidases makes it an ideal scaffold for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to assess the functional state of enzymes in their native biological environment.[7][8][9][10]

By functionalizing the this compound core with a reporter tag, such as a fluorophore or biotin, researchers can create highly specific Activity-Based Probes (ABPs).[11][12] These probes are instrumental in:

-

Visualizing Active Enzymes: Fluorescently tagged ABPs allow for the direct visualization of active glycosidases in cell lysates or even in living cells via techniques like in-gel fluorescence scanning or fluorescence microscopy.[13]

-

Identifying and Quantifying Enzyme Activity: Biotinylated ABPs enable the affinity purification of labeled enzymes, which can then be identified and quantified using mass spectrometry. This is crucial for understanding changes in enzyme activity in response to various stimuli or in disease states.

-

Drug Discovery and Target Validation: ABPP can be used in a competitive format to screen for and characterize new glycosidase inhibitors. A decrease in the signal from the ABP indicates that a test compound is binding to the active site of the target enzyme.[9] This approach is invaluable for drug discovery and for validating the targets of novel therapeutic agents.

-

Profiling Enzyme Selectivity: Different configurational isomers and substituted derivatives of this compound have been synthesized to target specific glycosidases with high selectivity, allowing for the fine-grained profiling of enzyme activity within a family.[14] Conversely, broad-spectrum probes have also been developed for a more global assessment of glycosidase activity.[4]

Activity-Based Protein Profiling (ABPP) Workflow.

Quantitative Data

The inhibitory potency of various this compound derivatives has been quantified against several human retaining β-glucosidases, including GBA1 (implicated in Gaucher disease), GBA2, and GBA3.

Table 1: Inhibitory Potency (Apparent IC50 Values in µM) of Cyclophellitol Derivatives

| Compound | GBA1 (rhGBA) IC50 (µM) | GBA2 IC50 (µM) | GBA3 IC50 (µM) |

| Cyclophellitol | 0.0010 | 0.0004 | >100 |

| This compound | 0.0003 | 0.0002 | 0.012 |

| N-Octyl-cyclophellitol aziridine | 0.0006 | 0.0004 | 0.003 |

| N-Octanoyl-cyclophellitol aziridine | 0.0004 | 0.0003 | 0.005 |

| N-dansyl-amino-octanoyl-cyclophellitol aziridine | 0.0004 | 0.0003 | 0.002 |

| N-benzenesulfonyl-cyclophellitol aziridine | >100 | >100 | >100 |

Data adapted from a study on functional cyclophellitol analogues. The enzymes were incubated with the inhibitor for 30 minutes before measuring residual activity.[15]

Table 2: Kinetic Parameters of Covalent Inhibition

| Probe | Target Enzyme | kinact/KI (M-1s-1) |

| β-d-Araf aziridine ABP 4 | GBA2 | 19,167 (1.15 ± 0.565 min-1µM-1) |

| Cellobiose-mimicking cyclophellitol derivative (1) | Humicola insolens Cel7B | 450 |

| Cellotriose-mimicking cyclophellitol derivative (5) | Humicola insolens Cel7B | 3100 |

| Cellotriose-mimicking cyclophellitol derivative (13) | Humicola insolens Cel7B | 2100 |

Data adapted from studies on selective GBA2 labeling and cellulase probes.[3][16]

Experimental Protocols

General Synthesis of a Tagged this compound Probe

The synthesis of this compound-based ABPs is a multi-step process that typically starts from a readily available carbohydrate, such as D-xylose. The key steps involve the formation of a cyclohexene intermediate, followed by stereoselective aziridination and subsequent attachment of a linker and reporter tag.[11][17][18]

General Synthetic Workflow for Tagged this compound.

A representative synthetic protocol involves:

-

Iodocyclisation: A key step to introduce the nitrogen and set the stereochemistry for the aziridine ring is an intramolecular iodocyclisation of a homo-allylic alcohol precursor.[2]

-

Aziridine Formation: The resulting cyclic imidate is hydrolyzed, and the crude primary amine is treated with a mild base to induce ring closure to the aziridine.

-

N-Alkylation: The aziridine nitrogen is then alkylated with a linker containing a terminal azide, for example, 1-azido-8-iodooctane.

-

Click Chemistry: The terminal azide on the linker is then used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule, such as a BODIPY or Cy5 fluorophore containing a terminal alkyne.

Activity-Based Protein Profiling (ABPP) Protocol

This protocol outlines the general steps for labeling proteins in a cell lysate with a fluorescent this compound ABP.

-

Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

-

Probe Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in a suitable buffer (the optimal pH may vary depending on the target enzyme).

-

For competitive ABPP, pre-incubate the lysate with the inhibitor of interest for 30 minutes at 37°C.

-

Add the fluorescent this compound ABP to a final concentration typically in the nanomolar to low micromolar range.

-

Incubate the reaction for 30-60 minutes at 37°C.[19]

-

-

Analysis:

-

Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.

-

Conclusion

This compound and its derivatives have become indispensable tools in chemical biology. Their mechanism-based, covalent mode of action allows for the highly selective and potent inhibition of retaining glycosidases. When functionalized as activity-based probes, they provide an unparalleled ability to profile the activity of these enzymes in complex biological systems, driving forward our understanding of their roles in health and disease. The continued development of novel this compound-based probes with tailored specificities and functionalities promises to further accelerate drug discovery efforts and the elucidation of complex glycosylation pathways.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 11. research.rug.nl [research.rug.nl]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Principles of Retaining β-Glucosidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles underlying the inhibition of retaining β-glucosidases, a critical class of enzymes involved in various physiological and pathophysiological processes. This document details their catalytic mechanism, explores the diverse classes of their inhibitors, presents quantitative inhibition data, and provides detailed experimental protocols for assessing inhibitor potency. Furthermore, it visualizes the impact of β-glucosidase inhibition on key signaling pathways implicated in human diseases.

The Retaining Mechanism of β-Glucosidases

Retaining β-glucosidases catalyze the hydrolysis of β-glycosidic bonds with a net retention of the anomeric stereochemistry. This is achieved through a double-displacement mechanism involving two key active site carboxylate residues, typically glutamic acid (Glu) or aspartic acid (Asp).[1][2] The process occurs in two main steps:

-

Glycosylation: The catalytic nucleophile, a deprotonated carboxylate residue, attacks the anomeric carbon of the substrate. Simultaneously, the acid/base catalyst, a protonated carboxylate residue, donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (the non-sugar part of the glycoside). This results in the formation of a covalent glycosyl-enzyme intermediate with an inverted anomeric configuration.[3]

-

Deglycosylation: A water molecule enters the active site and is activated by the now deprotonated acid/base catalyst (acting as a base). The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond. The catalytic nucleophile is displaced, and the final glucose product is released with the original β-anomeric configuration restored.[3]

The active site of retaining β-glucosidases is exquisitely shaped to accommodate the substrate and stabilize the oxocarbenium ion-like transition states that occur during both the glycosylation and deglycosylation steps.[3]

Classes of Retaining β-Glucosidase Inhibitors

A diverse array of molecules can inhibit the activity of retaining β-glucosidases. These are broadly categorized based on their mechanism of action and chemical structure.

-

Mechanism-Based Irreversible Inhibitors: These compounds are chemically inert until they are activated by the enzyme's catalytic machinery. Once activated, they form a stable covalent bond with the catalytic nucleophile, leading to irreversible inactivation.

-

Conduritol B Epoxide (CBE): An epoxide that mimics the substrate and is attacked by the catalytic nucleophile, forming a stable ester linkage.

-

2-Deoxy-2-fluoroglycosides: The electron-withdrawing fluorine atom at C2 destabilizes the oxocarbenium ion-like transition state, slowing down the deglycosylation step and trapping the enzyme as a covalent intermediate.

-

-

Competitive Reversible Inhibitors: These inhibitors bind non-covalently to the active site and compete with the natural substrate. Their binding is often characterized by a high degree of stereospecificity.

-

Iminosugars: These are sugar mimics where the endocyclic oxygen is replaced by a nitrogen atom. At physiological pH, the nitrogen is often protonated, allowing them to mimic the charge of the transition state. Prominent examples include:

-

1-Deoxynojirimycin (DNJ): A potent inhibitor of many glucosidases.

-

Isofagomine: Another powerful iminosugar inhibitor.

-

-

Carbasugars: In these sugar analogs, the ring oxygen is replaced by a methylene group.

-

Thiosugars: The ring oxygen is substituted with a sulfur atom.

-

Quantitative Analysis of β-Glucosidase Inhibition

The potency of β-glucosidase inhibitors is typically quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme.

| Inhibitor | Enzyme Source | Inhibitor Class | IC50 (µM) | Ki (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Thermotoga maritima β-glucosidase | Iminosugar | - | low micromolar | [4] |

| Isofagomine | Thermotoga maritima β-glucosidase | Iminosugar | - | - | [4] |

| Carba-cyclophellitol analog 5 | Thermotoga maritima β-glucosidase | Carba-cyclophellitol | - | 0.0082 | [4] |

| Carba-cyclophellitol analog 5 | Human lysosomal GBA1 | Carba-cyclophellitol | ~100 | - | [4] |

| DNJ | Human lysosomal α-glucosidase (GAA) | Iminosugar | - | - | [4] |

| AMP-DNM | Thermotoga maritima β-glucosidase | Iminosugar | - | low micromolar | [4] |

Note: The inhibitory potency of a compound can vary significantly depending on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, substrate concentration).

Experimental Protocol: β-Glucosidase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of a compound against β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The hydrolysis of pNPG by β-glucosidase releases p-nitrophenol (pNP), which has a characteristic yellow color in alkaline solutions and can be quantified spectrophotometrically.[5][6]

Materials and Reagents

-

β-glucosidase (from a suitable source, e.g., almonds, Aspergillus niger)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Sodium carbonate (Na2CO3) solution (1 M) or NaOH-glycine buffer (0.4 M, pH 10.8) to stop the reaction[5][6]

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C or 50°C)

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of pNPG (e.g., 10 mM) in sodium acetate buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in sodium acetate buffer.

-

Stopping Reagent: Prepare a 1 M solution of Na2CO3 or 0.4 M NaOH-glycine buffer in deionized water.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of sodium acetate buffer (for control wells) or inhibitor solution at various concentrations.

-

25 µL of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the pNPG substrate solution to each well to start the reaction. The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Stop the reaction by adding 100 µL of the stopping reagent (1 M Na2CO3 or 0.4 M NaOH-glycine buffer) to each well.[5][6]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Calculate Percentage Inhibition:

-

Percentage Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

-

Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Therapeutic Implications

Inhibition of retaining β-glucosidases has significant therapeutic potential in several human diseases.

Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the retaining β-glucosidase, glucocerebrosidase (GCase).[7] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, forming characteristic "Gaucher cells."[8] These cells infiltrate various organs, leading to a range of clinical manifestations.

One therapeutic strategy, known as substrate reduction therapy (SRT), involves the use of inhibitors to decrease the synthesis of glucosylceramide, thereby alleviating the burden on the deficient GCase.[9]

Type 2 Diabetes Mellitus

In the context of type 2 diabetes, the inhibition of β-glucosidases, along with α-glucosidases, in the small intestine plays a crucial role in managing postprandial hyperglycemia (the spike in blood glucose after a meal). These enzymes are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose.

By inhibiting these glucosidases, the rate of carbohydrate digestion is slowed down, leading to a more gradual absorption of glucose into the bloodstream. This helps to prevent sharp increases in blood glucose levels, which is a key therapeutic goal in the management of type 2 diabetes.

References

- 1. goldbio.com [goldbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]

- 9. researchgate.net [researchgate.net]

Cyclophellitol Aziridine: A Technical Guide to its Application as a Molecular Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophellitol and its derivatives have emerged as powerful chemical tools for the study of retaining glycosidases, a major class of enzymes involved in a vast array of physiological and pathological processes. This technical guide focuses on cyclophellitol aziridine, a versatile molecular probe that enables the activity-based profiling of these enzymes. By covalently and irreversibly binding to the active site of retaining glycosidases, this compound-based probes allow for the detection, identification, and visualization of active enzymes within complex biological samples. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of these powerful molecular tools.

Retaining glycosidases employ a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate.[1][2] this compound probes are mechanism-based inhibitors that mimic the transition state conformation of the natural substrate.[3] The strained aziridine ring is susceptible to nucleophilic attack by a catalytic carboxylate residue in the enzyme's active site, leading to the formation of a stable, covalent bond.[1][4] This irreversible labeling strategy forms the basis of activity-based protein profiling (ABPP), a powerful chemoproteomic technique to study enzyme function in native biological systems.[5][6][7]

Synthesis and Functionalization of this compound Probes

The synthesis of this compound probes is a multi-step process that typically starts from a readily available carbohydrate precursor. The core this compound scaffold can be functionalized with a variety of reporter tags, such as fluorophores (e.g., BODIPY, Cy5) for in-gel fluorescence scanning and microscopy, or biotin for affinity purification and subsequent identification by mass spectrometry.[8][9]

A general synthetic strategy involves the formation of a cyclohexene intermediate, followed by a key iodocyclization step to introduce the nitrogen atom with the desired stereochemistry.[1][8] Subsequent intramolecular displacement of the iodine and deprotection steps yield the core this compound.[8][9] The aziridine nitrogen can then be alkylated or acylated with a linker arm containing a reporter tag.[10][11] The choice of the linker and reporter tag is dictated by the specific application.

Mechanism of Action: Covalent Inactivation of Retaining Glycosidases

The inhibitory activity of this compound probes is rooted in their ability to act as suicide substrates for retaining glycosidases. The probe, mimicking the natural substrate, binds to the enzyme's active site. The catalytic acid residue of the enzyme protonates the aziridine nitrogen, activating it for nucleophilic attack. The catalytic nucleophile, typically an aspartate or glutamate residue, then attacks one of the carbons of the aziridine ring, leading to its opening and the formation of a stable covalent ester linkage between the probe and the enzyme.[1][4] This covalent modification is essentially irreversible under physiological conditions, thus permanently inactivating the enzyme.

Quantitative Data on Probe Performance

The efficacy of this compound probes can be quantified by determining their inhibition constants (IC₅₀) and kinetic parameters of inactivation (k_inact/K_I). These values provide a measure of the probe's potency and selectivity towards a particular enzyme. The following tables summarize key quantitative data for various this compound probes against different human retaining β-glucosidases.

Table 1: Inhibitory Potency (IC₅₀) of this compound Probes

| Probe Configuration | Target Enzyme | IC₅₀ (nM) | Reference |

| β-d-gluco | GBA1 | <1 | [12] |

| β-d-gluco | GBA2 | 1.5 | [12] |

| β-d-gluco | GBA3 | 2.5 | [12] |

| β-d-arabino | GBA2 | 150-300 | [13] |

| 3,6-dideoxy-β-galacto | GBA3 | Selective over GBA1/GBA2 | [12] |

Table 2: Kinetic Parameters of Inactivation (k_inact/K_I) for Fluorescent Probes

| Probe | Target Enzyme | k_inact/K_I (min⁻¹μM⁻¹) | Reference |

| β-d-Araf aziridine ABP 4 | GBA2 | 1.15 ± 0.565 | [14] |

Experimental Protocols

General Protocol for In-Gel Fluorescence Labeling of Glycosidases

This protocol describes a general procedure for labeling active glycosidases in a complex proteome using a fluorescently-tagged this compound probe.

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Probe Labeling:

-

In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL.

-

Add the fluorescent this compound probe to a final concentration of 1-10 µM.

-

For competition experiments, pre-incubate the proteome with a broad-spectrum inhibitor or a specific inhibitor for 30 minutes at 37°C before adding the fluorescent probe.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used.

-

As a loading control, the gel can be subsequently stained with Coomassie Brilliant Blue.[4]

-

General Protocol for Affinity Purification of Labeled Enzymes using Biotinylated Probes

This protocol outlines the enrichment of active enzymes from a complex mixture using a biotinylated this compound probe followed by streptavidin affinity chromatography.

-

Proteome Labeling:

-

Label the proteome with the biotinylated probe following the same procedure as for the fluorescent probes (steps 1 and 2 above).

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no detergent buffers) to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

The enriched proteins can then be identified by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

Conclusion and Future Perspectives

This compound-based probes have proven to be invaluable tools for the functional investigation of retaining glycosidases. Their ability to selectively label active enzymes in complex biological systems has significantly advanced our understanding of the roles these enzymes play in health and disease. The modular nature of their synthesis allows for the development of a diverse toolbox of probes with tailored specificities and reporter functionalities. Future developments in this field will likely focus on the design of probes with enhanced selectivity for specific glycosidase subtypes, as well as the application of these probes in high-throughput screening assays for the discovery of novel glycosidase inhibitors with therapeutic potential. The continued innovation in the design and application of this compound probes promises to further illuminate the intricate world of carbohydrate-active enzymes.

References

- 1. Synthesis of broad-specificity activity-based probes for exo -β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02287C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07730K [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Comparing Cyclophellitol N-Alkyl and N-Acyl Cyclophellitol Aziridines as Activity-Based Glycosidase Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring functional cyclophellitol analogues as human retaining beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Nature of the Aziridine Ring in Cyclophellitol: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and application of cyclophellitol aziridine as a potent and selective inhibitor of retaining glycosidases, tailored for researchers, scientists, and drug development professionals.

The natural product cyclophellitol and its synthetic aziridine analogue have emerged as powerful tools in the study of retaining glycosidases, a class of enzymes crucial in various physiological and pathological processes. The unique electrophilic character of the strained aziridine ring in this compound underlies its function as a mechanism-based irreversible inhibitor. This guide provides a comprehensive overview of the core principles of this compound chemistry, its interaction with target enzymes, and its application in biomedical research.

The Electrophilic Aziridine "Warhead" and Mechanism of Irreversible Inhibition

This compound is a potent inhibitor of retaining β-glucosidases due to its ability to mimic the transition state of the natural substrate.[1] The cyclitol core of the molecule adopts a 4H3 half-chair conformation, which closely resembles the oxocarbenium ion-like transition state that retaining β-glucosidases stabilize during catalysis.[2] This conformational mimicry ensures a high affinity for the enzyme's active site.

Once bound, the highly strained, electron-deficient aziridine ring acts as a potent electrophile, or "warhead". The enzyme's catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate residue, attacks one of the carbon atoms of the aziridine ring. This nucleophilic attack leads to the irreversible opening of the three-membered ring and the formation of a stable, covalent bond between the inhibitor and the enzyme.[1][3] This covalent modification of the active site renders the enzyme permanently inactive. The stability of this newly formed bond is significantly greater than the transient covalent intermediate formed with the natural substrate, effectively taking the enzyme out of commission.[4]

The X-ray crystal structure of human beta-glucocerebrosidase (GBA) in complex with this compound (PDB ID: 6YTR) provides a detailed snapshot of this covalent adduct, confirming the nucleophilic attack and the conformation of the inhibitor within the active site.[5]

Quantitative Inhibition Data

The potency of this compound and its analogues has been quantified against a range of glycosidases. The inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and rates of inactivation (kinact) are critical parameters for evaluating and comparing the efficacy of these inhibitors.

| Inhibitor | Enzyme | IC50 (µM) | Ki (µM) | kinact (min-1) | Reference(s) |

| This compound | Human GBA1 | 0.004 ± 0.001 | - | - | [6] |

| This compound | Human GBA2 | 0.005 ± 0.001 | - | - | [6] |

| This compound | Human GBA3 | 0.012 ± 0.002 | - | - | [6] |

| Xylo-cyclophellitol aziridine | Human GBA1 | 0.02 ± 0.01 | - | - | [3][4] |

| Xylo-cyclophellitol aziridine | Human GBA2 | 5.3 ± 0.7 | - | - | [3][4] |

| Xylo-cyclophellitol aziridine | Human GBA3 | >100 | - | - | [3][4] |

| (1R,6S)-cyclophellitol | Brewer's yeast α-D-glucosidase | - | 26.9 | 0.401 | [7] |

| (1R,2S,6S)-cyclophellitol | Jack bean α-D-mannosidase | - | 120 | 2.85 | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported through various routes, often starting from readily available carbohydrates like D-xylose.[1] A common strategy involves the formation of a cyclohexene intermediate, followed by stereoselective introduction of the aziridine ring. The following is a generalized protocol based on published methods.[5][8]

Step 1: Synthesis of Cyclohexene Intermediate A multi-step synthesis from a suitable protected carbohydrate precursor is performed to yield a key cyclohexene intermediate. This often involves steps like olefination and ring-closing metathesis.

Step 2: Iodocyclization The cyclohexene intermediate, possessing a homoallylic alcohol, is subjected to iodocyclization. For example, reaction with iodine and a base like sodium bicarbonate in a suitable solvent system (e.g., acetonitrile/water) can yield a cyclic iodo-carbamate or a related intermediate.

Step 3: Aziridination The iodo-intermediate is then treated with a base (e.g., sodium methoxide in methanol) to induce an intramolecular nucleophilic substitution, where the nitrogen displaces the iodide to form the aziridine ring.

Step 4: Deprotection Finally, any protecting groups on the hydroxyl functionalities of the cyclitol ring are removed, typically under acidic or hydrogenolysis conditions, to yield the final this compound.

β-Glucosidase Inhibition Assay

The inhibitory activity of this compound can be determined using a fluorogenic substrate assay. The following is a representative protocol.

Materials:

-

Recombinant human β-glucosidase (e.g., GBA1)

-

This compound

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate

-

Assay buffer (e.g., McIlvaine's buffer, pH 5.2, containing 0.1% BSA and 0.1% Triton X-100)

-

Stop solution (e.g., 0.5 M glycine, pH 10.4)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the microplate, add a solution of the recombinant enzyme in assay buffer.

-

Add the different concentrations of the this compound solution to the enzyme-containing wells. Include a control with buffer only.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the liberated 4-methylumbelliferone in the plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Impact on Cellular Signaling Pathways

Inhibition of specific glycosidases by this compound can have profound effects on cellular signaling and function. A prime example is the inhibition of glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease, a lysosomal storage disorder.

Inhibition of GBA leads to the accumulation of its substrate, glucosylceramide, within the lysosome. This accumulation disrupts lysosomal function and can trigger a cascade of downstream events, including impaired autophagy, mitochondrial dysfunction, and neuroinflammation, particularly relevant in the neuropathic forms of Gaucher disease and in Parkinson's disease, for which GBA mutations are a major risk factor.[3] The buildup of glucosylceramide and its deacylated form, glucosylsphingosine, is a key pathological hallmark.

Conclusion

This compound and its derivatives represent a versatile class of chemical tools for studying retaining glycosidases. Their mechanism-based, irreversible mode of action, driven by the electrophilic nature of the aziridine ring and conformational mimicry of the transition state, allows for potent and often selective targeting of these enzymes. The ability to functionalize the aziridine nitrogen has further expanded their utility, leading to the development of activity-based probes for enzyme visualization and profiling. A thorough understanding of their synthesis, kinetic properties, and cellular effects is paramount for their effective application in basic research and for the development of novel therapeutic strategies for diseases involving glycosidase dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. β-l-Arabinofurano-cyclitol Aziridines Are Covalent Broad-Spectrum Inhibitors and Activity-Based Probes for Retaining β-l-Arabinofuranosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Kinetic studies on cyclophellitol analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Configuration of Cyclophellitol Aziridine Isomers: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophellitol and its aziridine derivatives are potent, mechanism-based irreversible inhibitors of retaining glycosidases.[1][2][3] Their unique mode of action, which involves mimicking the transition state of the glycosidic bond cleavage, has made them invaluable tools in chemical biology and promising candidates for therapeutic development.[3][4] Altering the stereochemistry of the cyclophellitol core and the nature of the substituent on the aziridine nitrogen allows for the creation of a diverse array of isomers with distinct inhibitory profiles against various glycosidases.[1][4] This technical guide provides an in-depth exploration of the configuration of cyclophellitol aziridine isomers, summarizing key synthetic strategies, quantitative inhibitory data, and the underlying biochemical mechanisms.

Introduction to Cyclophellitol Aziridines

Cyclophellitol is a naturally occurring cyclitol epoxide that acts as a potent inhibitor of retaining β-glucosidases.[3] The synthetic replacement of the epoxide with an aziridine ring led to the development of cyclophellitol aziridines, which often exhibit broader and more potent inhibitory activity.[2][3] These compounds function as activity-based probes (ABPs), allowing for the visualization and profiling of active glycosidases in complex biological systems.[5][6][7]

The inhibitory mechanism relies on the protonation of the aziridine nitrogen by an acidic residue in the enzyme's active site, followed by nucleophilic attack from another catalytic residue, leading to the formation of a stable covalent adduct and irreversible enzyme inactivation.[3][8] The stereochemical configuration of the hydroxyl groups on the cyclohexane ring and the substituent on the aziridine nitrogen are critical determinants of inhibitor potency and selectivity.[1][4]

Synthesis of this compound Isomers

The synthesis of various this compound isomers typically starts from chiral pool starting materials, such as D-xylose or other sugars.[3][9] Key synthetic steps often involve a ring-closing metathesis (RCM) to form the cyclohexene core, followed by stereocontrolled introduction of the aziridine functionality.[3] Two primary strategies for aziridination have been employed: intramolecular iodo-imination/substitution and epoxide opening followed by Staudinger cyclization.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound isomers.

Caption: A generalized workflow for the synthesis of cyclophellitol aziridines.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific isomers are described in the cited literature. A representative protocol for the aziridination step via epoxide opening is summarized below.

Synthesis of a Glucose-Configured 3-Deoxy-β-Aziridine: [7]

-

Azide Opening of Epoxide: A solution of the corresponding epoxide in DMF is treated with sodium azide (NaN₃) and lithium perchlorate (LiClO₄) and heated to 95 °C. The reaction yields a mixture of two azide regioisomers.

-

Reductive Ring Closure: The mixture of azides is dissolved in acetonitrile (MeCN) and treated with polymer-bound triphenylphosphine (PPh₃) at 60 °C to afford the aziridine.

-

N-Functionalization: The resulting aziridine can be further functionalized. For example, it can be reacted with 8-azido-1-octanol and triflic anhydride (Tf₂O) in the presence of a base to introduce a linker for attaching reporter tags.[7]

-

Deprotection: Finally, any protecting groups are removed to yield the target this compound.

Configuration and Biological Activity

The inhibitory potency and selectivity of this compound isomers are highly dependent on their stereochemistry. Different isomers have been synthesized to target a range of glycosidases, including glucosidases, galactosidases, and fucosidases.[1][6]

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity (IC₅₀ values) of selected this compound isomers against various human retaining β-glucosidases.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| β-glucose-configured N-alkyl aziridine | GBA1 | Potent Labeling | [6] |

| β-glucose-configured N-acyl aziridine | GBA1 | Potent Labeling | [6] |

| α-galactose-configured N-acyl aziridine | GLA | More potent than N-alkyl | [6] |

| α-fucose-configured N-acyl aziridine | FUCA | More potent than N-alkyl | [6] |

| 3,6-dideoxy-β-galacto-cyclophellitol aziridine | GBA3 | Selective over GBA1/GBA2 | [7] |

GBA1: Glucosylceramidase 1; GBA2: Glucosylceramidase 2; GBA3: Glucosylceramidase 3; GLA: α-Galactosidase; FUCA: α-Fucosidase.

Mechanism of Action and Signaling Pathways

Cyclophellitol aziridines are mechanism-based inhibitors that form a covalent bond with a catalytic nucleophile in the active site of retaining glycosidases.[3][8] This process is initiated by the protonation of the aziridine by the enzyme's acid/base catalyst.

Glycosidase Inhibition Pathway

The diagram below illustrates the mechanism of irreversible inhibition of a retaining β-glucosidase by a this compound.

Caption: Mechanism of irreversible inhibition of a retaining glycosidase.

The inhibition of specific glycosidases by these compounds can have significant downstream effects on cellular signaling pathways. For instance, inhibition of GBA1 is the basis for Gaucher disease, highlighting the therapeutic potential of modulating glycosidase activity.[7]

Conclusion

The configurable nature of cyclophellitol aziridines provides a versatile platform for the development of potent and selective glycosidase inhibitors and activity-based probes. The synthetic strategies outlined in this guide, coupled with the growing body of quantitative structure-activity relationship data, will continue to drive the design of novel probes and therapeutic agents targeting specific glycosidases involved in a range of human diseases. Further research into the downstream effects of selective glycosidase inhibition will be crucial for realizing the full therapeutic potential of these remarkable compounds.

References

- 1. pure.york.ac.uk [pure.york.ac.uk]

- 2. scilit.com [scilit.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Comparing Cyclophellitol N-Alkyl and N-Acyl Cyclophellitol Aziridines as Activity-Based Glycosidase Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foundational Research on Cyclophellitol Natural Product Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding cyclophellitol and its synthetic analogues, a class of potent, mechanism-based glycosidase inhibitors. This document provides a comprehensive overview of their synthesis, mechanism of action, and applications in chemical biology and drug development, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cyclophellitol and its Analogues

Cyclophellitol is a naturally occurring cyclitol epoxide isolated from the mushroom Phellinus sp. that acts as a potent and specific irreversible inhibitor of retaining β-glucosidases.[1][2] Its unique structure, featuring an epoxide ring that mimics the transition state of the glycosidic bond cleavage, allows it to covalently bind to the active site of these enzymes, leading to their inactivation.[3][4][5] This mechanism-based inhibition has spurred the development of a wide array of synthetic analogues, including cyclophellitol aziridines, cyclosulfates, and various deoxygenated and tagged derivatives, to target a broader range of glycosidases and to serve as activity-based probes for enzyme profiling.[3][4][6][7]

The therapeutic potential of these compounds is significant, as glycosidases are implicated in numerous physiological and pathological processes, including lysosomal storage disorders (e.g., Gaucher disease), viral infections, and cancer.[4][8][9] By selectively targeting specific glycosidases, cyclophellitol analogues offer promising avenues for the development of novel therapeutics and diagnostic tools.

Mechanism of Action: Covalent Inhibition of Retaining Glycosidases

Retaining glycosidases cleave glycosidic bonds through a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. Cyclophellitol and its analogues act as mechanism-based inhibitors by mimicking the substrate's transition state conformation.[3][4] The strained epoxide or aziridine ring of the inhibitor is protonated by an acidic residue in the enzyme's active site, followed by nucleophilic attack from another active site residue. This results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[3][4][5]

Synthesis of Cyclophellitol Analogues

The synthesis of cyclophellitol and its diverse analogues is a cornerstone of research in this field, enabling the exploration of structure-activity relationships and the development of tailored inhibitors and probes.

Key Synthetic Strategies

Several synthetic routes have been established, often starting from readily available carbohydrate precursors like D-glucal.[5] Key transformations include stereoselective epoxidation or aziridination of cyclohexene intermediates. The introduction of tags, such as fluorophores or biotin, is typically achieved by functionalizing the aziridine nitrogen or other suitable positions on the cyclitol ring.[4][6][10]

A generalized workflow for the synthesis of tagged cyclophellitol aziridine analogues is depicted below.

References

- 1. Cyclophellitol: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYCLOPHELLITOL - A NATURALLY-OCCURRING MECHANISM-BASED INACTIVATOR OF BETA-GLUCOSIDASES | UBC Chemistry [chem.ubc.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]